N~2~-(4-chlorobenzyl)-N~4~-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a nitro group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable nitrating agent to introduce the nitro group and form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the nitro group and aromatic rings allows it to participate in electron transfer reactions and form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N2-[(4-BROMOPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N2-[(4-FLUOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
- N2-[(4-METHYLPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
Uniqueness
N2-[(4-CHLOROPHENYL)METHYL]-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C18H17ClN6O3 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H17ClN6O3/c1-28-14-8-6-13(7-9-14)22-17-15(25(26)27)16(20)23-18(24-17)21-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H4,20,21,22,23,24) |
InChI Key |
PDWSNTGESAUHAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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